molecular formula C8H11NO2S2 B108253 Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate CAS No. 17823-58-4

Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate

Cat. No. B108253
CAS RN: 17823-58-4
M. Wt: 217.3 g/mol
InChI Key: POABRARINOCORV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate is an organic compound with the molecular formula C8H11NO2S2 . It is also known by other names such as 2-Propenoic acid, 2-cyano-3,3-bis(methylthio)-, ethyl ester .


Molecular Structure Analysis

The molecular structure of Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate can be represented by the SMILES string: CCOC(=O)C(C#N)=C(SC)SC . The molecular weight of this compound is 217.3 g/mol .


Physical And Chemical Properties Analysis

The molecular weight of Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate is 217.3 g/mol and its molecular formula is C8H11NO2S2 . Unfortunately, the search results do not provide further information on its physical and chemical properties.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 2-cyano-3,3-bis(methylthio)acrylate is a very useful reagent for the preparation of heterocyclic compounds . The electron-attracting groups on C2 make it a valuable tool in this area .

Synthesis of 2H-pyran-2-one

Tominaga et al. reported the synthesis of 2H-pyran-2-one starting from acetophenones and ethyl 2-cyano-3,3-bis(methylthio)acrylate in the presence of KOH in DMF .

Preparation of 2H-pyran-2-one Derivatives

The 2H-pyran-2-one derivatives have been prepared by reacting an aryl methyl ketone and 1,2-diarylethanone with ethyl 2-cyano-3,3-bis(methylthio)acrylate in the presence of KOH in DMF .

Synthesis of 4H-pyrimido[2,1-b]benzothiazole-8-substituted 2-thiomethyl-3-cyano-4-ones

Baheti et al. described the synthesis of 4H-pyrimido[2,1-b]benzothiazole-8-substituted 2-thiomethyl-3-cyano-4-ones by the reaction of 2-amino-6-substituted benzothiazole with ethyl 2-cyano-3,3-bis(methylthio)acrylate in the presence of anhydrous potassium carbonate in DMF . The synthesized compounds were further investigated for analgesic and CNS-depressant activity .

Synthesis of 4-methylsulfanyl-2-oxo-5,6-dihydro-2H-benzo[h]chromene-3-carbonitriles

The group of V. J. Ram described the synthesis of 4-methylsulfanyl-2-oxo-5,6-dihydro-2H-benzo[h]chromene-3-carbonitriles by the reaction between 1-tetralone and ethyl 2-cyano-3,3-dimethylthioacrylate in the presence of KOH/DMSO in catalytic amounts .

Preparation of Novel Ketene N,S-acetals

Novel ketene N,S-acetals were prepared by the reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with low nucleophilic aromatic amines using sodium hydride in toluene .

properties

IUPAC Name

ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S2/c1-4-11-7(10)6(5-9)8(12-2)13-3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POABRARINOCORV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(SC)SC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372687
Record name Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17823-58-4
Record name Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3,3-Bis(methylthio)-2-cyanoacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate
Reactant of Route 6
Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.